3,5,6-trimethylpyrazin-2(1H)-one
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Overview
Description
3,5,6-Trimethylpyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyrazine, characterized by the presence of three methyl groups at positions 3, 5, and 6, and a keto group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Trimethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction yields this compound with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of catalysts such as selenium dioxide and silver nitrate ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction yields 3,5,6-trimethylpyrazin-2-ol.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
3,5,6-Trimethylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma and flavor profile.
Mechanism of Action
The mechanism of action of 3,5,6-trimethylpyrazin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylpyrazine: A closely related compound with four methyl groups and no keto group.
3,5-Dimethylpyrazin-2(1H)-one: A similar compound with two methyl groups and a keto group.
Uniqueness
3,5,6-Trimethylpyrazin-2(1H)-one is unique due to the specific positioning of its methyl groups and the presence of a keto group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3,5,6-trimethyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWPXVKBZHLQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356174 |
Source
|
Record name | 3,5,6-Trimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57355-08-5 |
Source
|
Record name | 3,5,6-Trimethylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trimethyl-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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